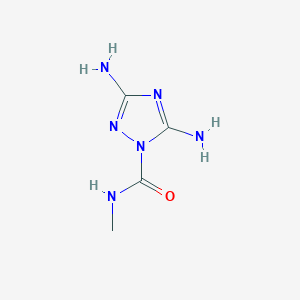

3,5-diamino-N-methyl-1H-1,2,4-triazole-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ノルプロポキシフェンは、オピオイド鎮痛薬であるデキストロプロポキシフェンの主要な代謝産物です。 それは、デキストロプロポキシフェンの使用に関連する副作用、特に過剰摂取時の異常な毒性において重要な役割を果たしていることで知られています . ノルプロポキシフェンは、デキストロプロポキシフェンに比べて鎮痛効果は弱いが、特に心組織において、強力なプロコンバルサントであり、ナトリウムおよびカリウムチャネルのブロッカーです .

2. 製法

合成経路と反応条件: ノルプロポキシフェンは、デキストロプロポキシフェンのN-脱メチル化によって合成されます。 このプロセスは、人体内の酵素CYP3A4によって媒介されます . この反応には、デキストロプロポキシフェンの窒素原子からのメチル基の除去が含まれ、その結果、ノルプロポキシフェンが生成されます。

工業生産方法: ノルプロポキシフェンの工業生産には、通常、デキストロプロポキシフェンの化学合成とその後の酵素的または化学的なN-脱メチル化が含まれます。 N-脱メチル化の反応条件には、デキストロプロポキシフェンからノルプロポキシフェンへの効率的な変換を確実にするために、特定の触媒および制御された温度と圧力の使用が含まれます .

準備方法

Synthetic Routes and Reaction Conditions: Norpropoxyphene is synthesized through the N-demethylation of dextropropoxyphene. This process is mediated by the enzyme CYP3A4 in the human body . The reaction involves the removal of a methyl group from the nitrogen atom in dextropropoxyphene, resulting in the formation of norpropoxyphene.

Industrial Production Methods: Industrial production of norpropoxyphene typically involves the chemical synthesis of dextropropoxyphene followed by its enzymatic or chemical N-demethylation. The reaction conditions for N-demethylation include the use of specific catalysts and controlled temperature and pressure to ensure the efficient conversion of dextropropoxyphene to norpropoxyphene .

化学反応の分析

反応の種類: ノルプロポキシフェンは、以下を含むいくつかの種類の化学反応を起こします。

酸化: ノルプロポキシフェンは酸化されて、さまざまな酸化生成物を形成することができます。

還元: また、特定の条件下で還元反応を受けることもできます。

置換: ノルプロポキシフェンは、置換反応に参加することができます。ここで、1つの官能基が別の官能基に置き換えられます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化リチウムアルミニウムなどの還元剤を使用することができます。

置換: 特定の置換反応に応じて、さまざまな試薬を使用することができます。

主要な生成物: これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、ノルプロポキシフェンの酸化は、カルボン酸やその他の酸化された誘導体の形成につながる可能性があります .

科学的研究の応用

ノルプロポキシフェンは、以下を含むいくつかの科学研究の応用があります。

作用機序

ノルプロポキシフェンは、主に心組織のナトリウムおよびカリウムチャネルを遮断することによって効果を発揮します。 この作用は、心内伝導時間を延長し、過剰摂取後に心不全を引き起こす可能性があります . この化合物の作用機序は、イオンチャネルとの相互作用を含み、それらのゲーティングとイオン選択性の特性を変化させます .

類似の化合物:

デキストロプロポキシフェン: ノルプロポキシフェンが由来する親化合物。

メタドン: 同様の鎮痛特性を持つ別の合成オピオイド。

プロアディフェン: 類似の酵素阻害特性を持つ化合物.

比較: ノルプロポキシフェンは、強力なプロコンバルサント特性と有意な心毒性効果を持つため、メタドンやプロアディフェンなどの類似の化合物では見られないことが特徴です . その長い半減期と組織への蓄積も、他のオピオイドとは異なります .

類似化合物との比較

Dextropropoxyphene: The parent compound from which norpropoxyphene is derived.

Methadone: Another synthetic opioid with similar analgesic properties.

Proadifen: A compound with similar enzyme inhibition properties.

Comparison: Norpropoxyphene is unique due to its potent pro-convulsant properties and its significant cardiotoxic effects, which are not as pronounced in similar compounds like methadone and proadifen . Its long half-life and accumulation in tissues also distinguish it from other opioids .

特性

CAS番号 |

116986-36-8 |

|---|---|

分子式 |

C4H8N6O |

分子量 |

156.15 g/mol |

IUPAC名 |

3,5-diamino-N-methyl-1,2,4-triazole-1-carboxamide |

InChI |

InChI=1S/C4H8N6O/c1-7-4(11)10-3(6)8-2(5)9-10/h1H3,(H,7,11)(H4,5,6,8,9) |

InChIキー |

GBSVNDQMHXUHTK-UHFFFAOYSA-N |

SMILES |

CNC(=O)N1C(=NC(=N1)N)N |

正規SMILES |

CNC(=O)N1C(=NC(=N1)N)N |

同義語 |

1H-1,2,4-Triazole-1-carboxamide,3,5-diamino-N-methyl-(9CI) |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。